2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine
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Overview
Description
2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine is a complex organic compound characterized by the presence of bromine, deuterium, and a nitroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine involves multiple steps, including the introduction of bromine and deuterium atoms, as well as the formation of the nitroimidazole ring. Common synthetic methods include:
Bromination: Introduction of bromine atoms using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Deuteration: Incorporation of deuterium atoms through deuterium exchange reactions using deuterated solvents or reagents.
Nitroimidazole Formation: Synthesis of the nitroimidazole ring via nitration and subsequent cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methylbenzamide
- 2-bromo-N,N-dimethylbenzamide
- 2-bromo-2-methylbutane
Uniqueness
2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine is unique due to its combination of bromine, deuterium, and nitroimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H16Br2N5O4P |
---|---|
Molecular Weight |
457.09 g/mol |
IUPAC Name |
2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine |
InChI |
InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)/i2D2,3D2,4D2,5D2 |
InChI Key |
UGJWRPJDTDGERK-UDCOFZOWSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)NP(=O)(NC([2H])([2H])C([2H])([2H])Br)OCC1=CN=C(N1C)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr |
Origin of Product |
United States |
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